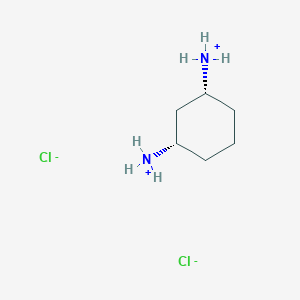

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

説明

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two amine groups attached to a cyclohexane ring, making it a versatile building block in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride typically involves the reduction of cyclohexane-1,3-dione followed by amination. One common method is the catalytic hydrogenation of cyclohexane-1,3-dione in the presence of ammonia, which yields the desired diamine. The reaction is usually carried out under high pressure and temperature conditions to ensure complete reduction and amination.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to achieve efficient conversion of starting materials to the final product.

化学反応の分析

Types of Reactions

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different functional groups.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of substituted cyclohexane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include substituted cyclohexane derivatives, imines, nitriles, and various functionalized cyclohexane compounds.

科学的研究の応用

Supramolecular Gel Formation

One of the notable applications of (1R,3S)-cyclohexane-1,3-diamine dihydrochloride is its ability to form supramolecular gels. Research has demonstrated that this compound can react with aldehyde derivatives to create stable gels without the need for catalysts. The gel formation occurs rapidly in various organic solvents like toluene and dichloromethane, leading to the generation of urea moieties that facilitate intermolecular hydrogen bonding. These gels exhibit unique viscoelastic properties and can be thermally reversible.

Key Findings:

- Gel Formation: The reaction between cyclohexane diamine and aldehydes results in a gel-like structure that forms within 60-100 seconds at room temperature.

- Properties: The resulting supramolecular gels have demonstrated thixotropic behavior, meaning they can flow under stress but return to a gel state when the stress is removed .

Building Block in Drug Development

This compound serves as a critical building block in the synthesis of pharmaceutical compounds. Its structural properties allow it to be utilized in the development of various drugs, particularly those targeting specific biological pathways.

Applications in Drug Development:

- Protein Degraders: This compound is used as a building block for synthesizing protein degraders, which are innovative therapeutic agents designed to selectively eliminate specific proteins implicated in diseases .

- Anticancer Agents: Studies have indicated that derivatives of cyclohexane-1,3-dione synthesized from this compound exhibit promising anticancer activity. In silico modeling and in vitro studies have shown that these derivatives can inhibit cancer cell proliferation effectively .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of cyclohexane-based compounds have revealed potential applications in combating bacterial infections. The structural features of this compound contribute to its efficacy against various pathogens.

Research Insights:

- Efficacy Against Bacteria: Preliminary studies suggest that derivatives synthesized from this compound display significant antimicrobial activity against a range of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Supramolecular Gels | Forms stable gels with aldehyde derivatives through hydrogen bonding | Rapid gel formation; thermally reversible |

| Drug Development | Serves as a building block for synthesizing protein degraders and anticancer agents | Effective inhibition of cancer cell proliferation |

| Antimicrobial Activity | Exhibits potential antimicrobial properties against various bacterial strains | Significant activity against multiple pathogens |

作用機序

The mechanism of action of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or enzymes, influencing their activity and function. The compound’s chiral nature also allows it to participate in stereoselective reactions, making it valuable in asymmetric synthesis.

類似化合物との比較

Similar Compounds

(1R,2S)-Cyclohexane-1,2-diamine: Another chiral diamine with similar applications but different stereochemistry.

(1S,3R)-Cyclohexane-1,3-diamine: The enantiomer of (1R,3S)-Cyclohexane-1,3-diamine, with distinct stereochemical properties.

Cyclohexane-1,4-diamine: A related compound with amine groups at different positions on the cyclohexane ring.

Uniqueness

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring precise control over molecular interactions.

生物活性

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a chiral diamine compound with significant biological activity. Its unique structural features, including the presence of two amine groups and a cyclohexane backbone, contribute to its potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C6H14Cl2N2

- Molecular Weight : 189.10 g/mol

The stereochemistry of (1R,3S)-Cyclohexane-1,3-diamine is critical for its biological interactions. The presence of two hydrochloride salt forms enhances its solubility in water, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The diamine structure allows for multiple modes of interaction:

- Enzyme Inhibition : The compound can inhibit enzyme activity by forming stable complexes with active sites, thereby blocking substrate access and altering metabolic functions.

- Metal Chelation : Its potential as a chelating agent for metal ions may facilitate the design of ligands for metal catalysts in organic reactions.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties by scavenging free radicals.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study investigating its derivatives showed moderate antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli ATCC 25922 | 32 µg/mL |

| Staphylococcus aureus ATCC 25923 | 16 µg/mL |

| Salmonella typhimurium CCM 583 | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Studies

The antioxidant potential of this compound was evaluated using the DPPH free radical scavenging assay. Results indicated that the compound has a significant capacity to neutralize free radicals:

| Sample Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 25 |

| 100 | 45 |

| 200 | 70 |

This data highlights the compound's potential therapeutic benefits in oxidative stress-related conditions .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various diamine compounds, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, indicating its potential as an alternative treatment option for resistant bacterial infections .

Case Study 2: Antioxidant Properties

A recent investigation into the antioxidant properties of this compound revealed its effectiveness in scavenging DPPH radicals. The study concluded that the structural characteristics of this compound significantly enhance its antioxidant capacity compared to other similar compounds.

特性

IUPAC Name |

(1S,3R)-cyclohexane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDGJCKNZHDDLV-RUTFAPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738400 | |

| Record name | (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498532-32-4 | |

| Record name | (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。